molecular formula C8H10N2O4 B1310075 4-((2-Hydroxyethyl)amino)-3-nitrophenol CAS No. 65235-31-6

4-((2-Hydroxyethyl)amino)-3-nitrophenol

Cat. No. B1310075
M. Wt: 198.18 g/mol
InChI Key: UXKLYBMQAHYULT-UHFFFAOYSA-N
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Patent
US04555247

Procedure details

0.2 mol (39.6 g) of 3-nitro-4-[N-(β-hydroxyethyl)-amino]-phenol is dissolved in 125 ml of 2N sodium carbonate solution. 0.25 mol (27.5 g) of 1-chloropropane-2,3-diol is added to this solution, heated beforehand to about 90° C. Heating is maintained for a further 2 hours. After cooling, the reaction medium is extracted with ethyl acetate. After the solvent has been evaporated off to dryness, 29 g of the desired product are obtained in the form of orange crystals.
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:14])[CH:7]=[CH:8][C:9]=1[NH:10][CH2:11][CH2:12][OH:13])([O-:3])=[O:2].Cl[CH2:16][CH:17]([OH:20])[CH2:18][OH:19]>C(=O)([O-])[O-].[Na+].[Na+]>[OH:20][CH:17]([CH2:18][OH:19])[CH2:16][O:14][C:6]1[CH:7]=[CH:8][C:9]([NH:10][CH2:11][CH2:12][OH:13])=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
39.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1NCCO)O
Name
Quantity
125 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
27.5 g
Type
reactant
Smiles
ClCC(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction medium is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After the solvent has been evaporated off to dryness, 29 g of the desired product
CUSTOM
Type
CUSTOM
Details
are obtained in the form of orange crystals

Outcomes

Product
Name
Type
Smiles
OC(COC1=CC(=C(C=C1)NCCO)[N+](=O)[O-])CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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